2-[2-chloro-4-(1-phenylethylsulfamoyl)phenoxy]-N-prop-2-enylacetamide
Overview
Description
2-[2-chloro-4-(1-phenylethylsulfamoyl)phenoxy]-N-prop-2-enylacetamide is a synthetic organic compound that belongs to the class of phenoxy acetamides. This compound is characterized by its complex structure, which includes an allyl group, a chloro-substituted phenyl ring, and a sulfonamide linkage. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-chloro-4-(1-phenylethylsulfamoyl)phenoxy]-N-prop-2-enylacetamide typically involves multiple steps. One common method includes the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-chloro-4-nitrophenol with an appropriate allylating agent to form the allyl-substituted phenoxy intermediate.
Reduction and Sulfonamide Formation: The nitro group is then reduced to an amine, which is subsequently reacted with a sulfonyl chloride derivative to form the sulfonamide linkage.
Final Coupling: The final step involves coupling the sulfonamide intermediate with 1-phenylethylamine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-chloro-4-(1-phenylethylsulfamoyl)phenoxy]-N-prop-2-enylacetamide can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The sulfonamide group can be reduced under specific conditions to yield amines.
Substitution: The chloro group on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Formation of epoxides or hydroxylated derivatives.
Reduction: Conversion to amines or other reduced forms.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-[2-chloro-4-(1-phenylethylsulfamoyl)phenoxy]-N-prop-2-enylacetamide has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-chloro-4-(1-phenylethylsulfamoyl)phenoxy]-N-prop-2-enylacetamide involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. The phenoxy and allyl groups may also contribute to its overall biological activity by interacting with cellular membranes and receptors.
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetic Acid Derivatives: Compounds like 2-(2-chloro-4-nitrophenoxy)acetic acid share structural similarities.
Sulfonamide Derivatives: Compounds such as sulfanilamide and its derivatives have similar sulfonamide linkages.
Allyl Substituted Compounds: Compounds containing allyl groups, such as allylbenzene, exhibit similar reactivity.
Uniqueness
2-[2-chloro-4-(1-phenylethylsulfamoyl)phenoxy]-N-prop-2-enylacetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the allyl group, chloro-substituted phenyl ring, and sulfonamide linkage makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-[2-chloro-4-(1-phenylethylsulfamoyl)phenoxy]-N-prop-2-enylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4S/c1-3-11-21-19(23)13-26-18-10-9-16(12-17(18)20)27(24,25)22-14(2)15-7-5-4-6-8-15/h3-10,12,14,22H,1,11,13H2,2H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPNYQMWSJFEPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)OCC(=O)NCC=C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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